

Application Notes and Protocols for DAT Occupancy Studies with Methylphenidate using PET

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Compound of Interest

Compound Name: *Methylnaphthidate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Dopamine Transporter (DAT) occupancy studies using Methylphenidate (MPH) and Positron Emission Tomography (PET). This document is intended to serve as a practical guide for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction

Methylphenidate is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Its therapeutic effects are largely attributed to its action on the dopamine system, specifically by blocking the Dopamine Transporter (DAT). This blockade leads to an increase in the synaptic concentration of dopamine. PET imaging with specific radioligands allows for the in-vivo quantification of DAT occupancy by drugs like methylphenidate, providing crucial insights into its pharmacodynamics and therapeutic window. Therapeutic doses of oral methylphenidate are expected to occupy more than 50% of dopamine transporters.^[1]

Commonly used radiotracers for these studies include [¹¹C]d-threo-methylphenidate and [¹¹C]Altopane. [¹¹C]d-threo-methylphenidate is the active enantiomer of methylphenidate and

binds selectively to DAT. [^{11}C]Altoprane is another highly selective ligand for PET imaging of DAT sites.

Quantitative Data Summary

The following tables summarize quantitative data from various PET studies investigating DAT occupancy with different formulations and doses of methylphenidate.

Table 1: DAT Occupancy with Oral Immediate-Release Methylphenidate

Dose (mg)	DAT Occupancy (%)	Time Post-Administration (minutes)	Reference
5	12 ± 4	120	[2]
10	40 ± 12	120	[2]
20	54 ± 5	120	[2]
40	72 ± 3	120	[2]
60	74 ± 2	120	[2]
40	~60	60	[3][4]
40	~70	180	[3][4]
40	~71	300	[3][4]
40	~55	420	[3][4]

Table 2: DAT Occupancy with Long-Acting Methylphenidate Formulations

Formulation	Dose (mg)	DAT Occupancy (%)	Time Post-Administration (hours)	Reference
OROS-MPH	36	44.3 ± 11.8	10	[5]
DBDS-MPH	40	34.8 ± 12.9	10	[5]
OROS-MPH	90	~45	1	[3][4]
OROS-MPH	90	~65	3	[3][4]
OROS-MPH	90	~68	5	[3][4]
OROS-MPH	90	~65	7	[3][4]

OROS-MPH: Osmotically controlled-release oral delivery system; DBDS-MPH: Diffucaps bead-delivery system.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters

Parameter	Value	Reference
ED ₅₀ for DAT Occupancy (oral MPH)	0.25 mg/kg	[2]
Peak Brain Concentration (oral MPH)	60-90 minutes	[1]
Plasma d-MPH Level (OROS-MPH 36mg @ 10h)	5.2 ± 2.0 ng/mL	[5]
Plasma d-MPH Level (DBDS-MPH 40mg @ 10h)	3.8 ± 1.2 ng/mL	[5]

Experimental Protocols

This section outlines the detailed methodologies for key experiments in DAT occupancy studies with methylphenidate using PET.

Radioligand Synthesis

3.1.1. Synthesis of [^{11}C]d-threo-methylphenidate

A common method for the synthesis of [^{11}C]d-threo-methylphenidate involves the use of [^{11}C]methyl iodide ([^{11}C]CH₃I) or [^{11}C]diazomethane as the labeling agent.[6] The precursor, d-threo-ritalinic acid, is reacted with the labeling agent. For instance, using the sodium salt of d-threo-N-NPS-ritalinic acid as a precursor with [^{11}C]CH₃I has been shown to provide good radiochemical yields.[6] The resulting [^{11}C]d-threo-methylphenidate is then purified using High-Performance Liquid Chromatography (HPLC).[7]

3.1.2. Synthesis of [^{11}C]Altropine

The synthesis of [^{11}C]Altropine typically involves the hydrolysis of the methyl ester bond of [^{127}I]Altropine to yield a precursor for ^{11}C -labeling. This is followed by the introduction of a [^{11}C]methyl ester group using [^{11}C]CH₃I and subsequent purification via HPLC. This process yields a tracer with high specific activity and radiochemical purity.

Subject Preparation

Human Subjects:

- **Informed Consent:** Obtain written informed consent from all participants after a detailed explanation of the study procedures and potential risks.
- **Medical Screening:** Conduct a thorough medical and psychiatric evaluation to ensure participants are in good health and meet the inclusion criteria for the study.
- **Fasting:** Subjects should fast for a minimum of 4-6 hours before the PET scan.[8]
- **Abstinence:** Participants should refrain from consuming caffeine, alcohol, and nicotine for at least 24 hours prior to the scan.[8]
- **Medication Restrictions:** A history of medication use should be recorded, and drugs that could potentially interfere with the dopamine system should be discontinued for an appropriate duration before the scan.[9]

- Intravenous Catheter Placement: Insert two intravenous catheters, one for the injection of the radioligand and the other for blood sampling if required for arterial input function measurement.[\[8\]](#)

PET Imaging Protocol

A typical PET imaging study to assess DAT occupancy involves a baseline scan and a post-medication scan.

- Subject Positioning: The subject is positioned comfortably in the PET scanner, with their head immobilized using a head holder or a thermoplastic mask to minimize movement during the scan.[\[8\]](#)
- Transmission Scan: A transmission scan is acquired before the emission scan for attenuation correction of the PET data.[\[8\]](#)
- Radioligand Injection: A bolus injection of the radioligand (e.g., ~5 mCi of [^{11}C]Altropane) is administered intravenously at the beginning of the dynamic scan acquisition.[\[5\]](#)
- Dynamic Emission Scan: A dynamic sequence of PET data is acquired over a period of 60-90 minutes.[\[5\]](#)[\[8\]](#) A typical scanning protocol might consist of frames with increasing duration (e.g., 6 x 30s, 3 x 1min, 2 x 2min, and 13 x 5min).[\[8\]](#)
- Baseline and Occupancy Scans: A baseline PET scan is performed before the administration of methylphenidate. A second PET scan is conducted after the oral administration of a specific dose of methylphenidate to measure DAT occupancy.[\[10\]](#)

Data Analysis

3.4.1. Image Reconstruction

The acquired PET data is reconstructed using algorithms such as filtered back-projection or iterative reconstruction methods (e.g., ordered-subsets expectation-maximization).[\[11\]](#)[\[12\]](#)[\[13\]](#) The reconstructed images should be corrected for attenuation, scatter, and random coincidences.

3.4.2. Region of Interest (ROI) Definition

Anatomical MRI scans are typically co-registered with the PET images to accurately define regions of interest. ROIs are drawn on the striatum (caudate and putamen), which has a high density of DAT, and a reference region, such as the cerebellum, which is considered to have a negligible amount of DAT.

3.4.3. Calculation of Binding Potential (BP)

Time-activity curves (TACs) are generated for each ROI by plotting the radioactivity concentration as a function of time. The binding potential (BP_{ND}), which is an index of the density of available transporters, is then calculated. A commonly used method is the simplified reference tissue model (SRTM), which does not require arterial blood sampling.[\[5\]](#)[\[10\]](#)

3.4.4. Calculation of DAT Occupancy

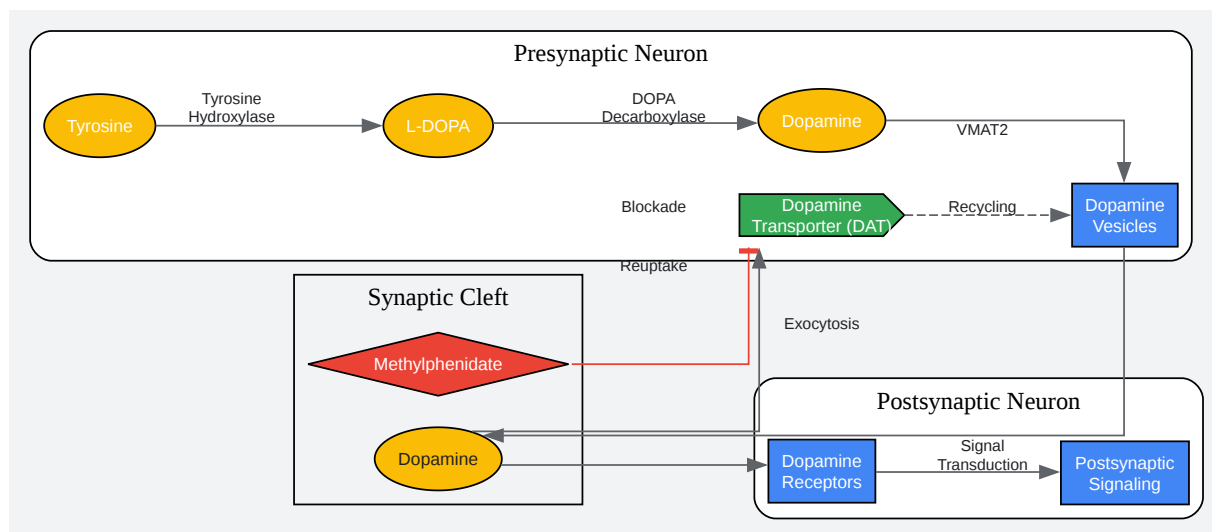
DAT occupancy is calculated as the percentage reduction in the binding potential after methylphenidate administration compared to the baseline. The formula is as follows:

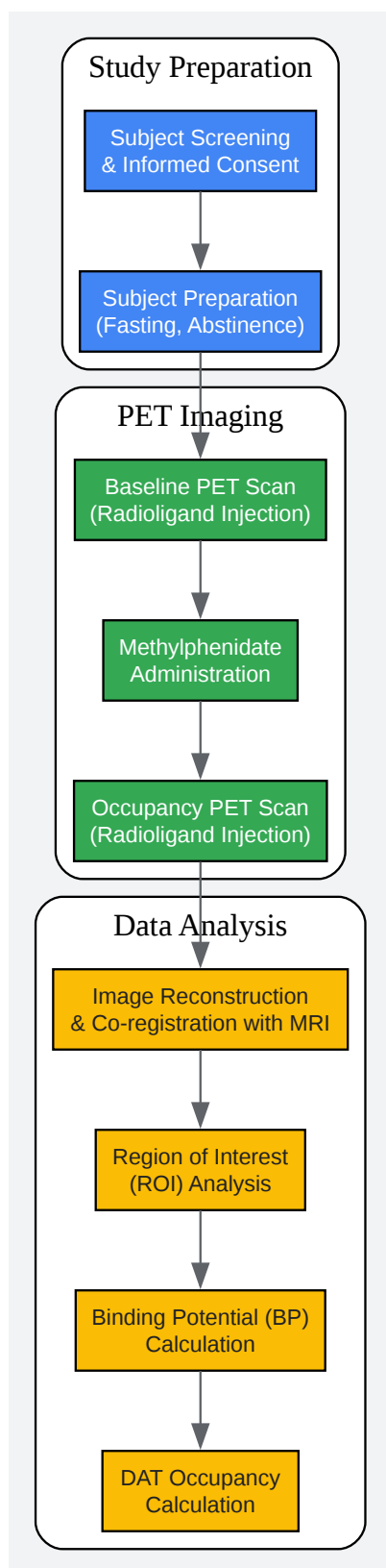
$$\text{DAT Occupancy (\%)} = [(\text{BP_ND_baseline} - \text{BP_ND_post-MPH}) / \text{BP_ND_baseline}] \times 100$$
[\[10\]](#)

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of methylphenidate at the dopamine transporter.





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